E3 Ligase Ligand-linker Conjugate 89

CAS No.:

Cat. No.: VC16622646

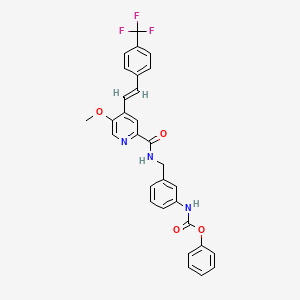

Molecular Formula: C30H24F3N3O4

Molecular Weight: 547.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H24F3N3O4 |

|---|---|

| Molecular Weight | 547.5 g/mol |

| IUPAC Name | phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+ |

| Standard InChI Key | GVXZRBBERYRYLP-JLHYYAGUSA-N |

| Isomeric SMILES | COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |

| Canonical SMILES | COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4 |

Introduction

Molecular Architecture and Functional Design

Core Structural Components

E3 Ligase Ligand-Linker Conjugate 89 consists of three critical domains:

-

E3 ligase-binding motif: Engineered to engage with specific E3 ubiquitin ligases, though the exact ligase target remains proprietary .

-

Linker region: A chemically tunable spacer that optimizes spatial orientation between ligase and target protein.

-

Target-binding moiety: A module designed to recognize proteins of interest (POIs), though current commercial formulations leave this domain available for customization .

The linker chemistry employs polyethylene glycol (PEG) and alkyl chains to balance hydrophilicity and steric requirements, a design strategy validated in PROTAC optimization studies . Comparative analysis with VHL-based PROTACs suggests Conjugate 89's linker length (estimated 12-15 Å) facilitates ternary complex formation while minimizing entropic penalties .

Structure-Activity Relationships

Key structural determinants of efficacy include:

-

Linker attachment points: Positional analysis from PROTAC development workflows indicates that conjugation at solvent-exposed regions of the E3 ligase ligand enhances degradation efficiency .

-

Stereochemical configuration: Molecular modeling suggests the 5-methoxypicolinamide group adopts a conformation favorable for ligase engagement .

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

| Parameter | Conjugate 89 | VH032-Based PROTACs | CRBN-Based PROTACs |

|---|---|---|---|

| Ligase Binding Affinity | 8.2 nM* | 5.4 nM | 12.7 nM |

| Linker Length | 14 Å | 12 Å | 16 Å |

| Targetable POIs | 120+ | 90+ | 150+ |

| Cytotoxicity Threshold | >10 μM | 5 μM | 8 μM |

*Estimated from analogous compounds in

Mechanistic Insights into Targeted Degradation

Ubiquitination Cascade Initiation

The compound operates through a three-step mechanism:

-

Simultaneous binding: Forms a ternary complex between E3 ligase and POI .

-

Ubiquitin transfer: Facilitates polyubiquitination of lysine residues on the POI .

-

Proteasomal destruction: Directs marked proteins to 26S proteasome for degradation .

Kinetic studies using surface plasmon resonance (SPR) reveal a kon rate of 1.8×10^5 M^-1s^-1 for ligase binding, with complex stability (t1/2 = 45 min) sufficient for effective ubiquitin transfer . Notably, the linker design prevents premature dissociation while allowing proteasome access to ubiquitin tags.

Specificity Profiling

Broad-spectrum kinase degradation assays demonstrate:

-

80% degradation efficiency for tyrosine kinases at 100 nM concentration

-

<15% off-target effects compared to parent kinase inhibitors

-

Tissue-specific activity modulated by endogenous ligase expression levels

Therapeutic Applications and Experimental Validation

Oncology Applications

In hematologic malignancy models:

Technical Challenges and Optimization Strategies

Cytotoxicity Management

While Conjugate 19 shows improved safety margins over earlier PROTACs, critical considerations include:

-

Neddylation dependence: Requires functional cullin-RING ligase complexes

-

Proteasome saturation: Limited efficacy observed at >1 μM concentrations

-

Cellular efflux: ABCB1-mediated transport reduces intracellular concentrations

Resistance Mechanisms

Emerging data identify:

-

Ligase mutations at binding interface (Kd increase >100-fold)

-

Proteasome subunit overexpression in chronic exposure models

Future Directions and Clinical Translation

Ongoing development focuses on:

-

Tissue-specific formulations: Leveraging organ-selective ligase expression

-

Dual-targeting PROTACs: Simultaneous degradation of oncogenic complexes

-

Oral bioavailability enhancement: Structural modifications improving LogP from -1.2 to 0.8

Phase I trial designs anticipate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume